3-(4-methoxyphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
3-(4-methoxyphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C19H17N5OS and its molecular weight is 363.44. The purity is usually 95%.
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Scientific Research Applications
Chemical Rearrangements and Structural Analysis
Research on compounds structurally related to 3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine has explored various chemical rearrangements and structural analyses. For instance, studies on azaindolizine compounds, including triazolopyrimidines, have investigated alkyl rearrangements, revealing that the alkyl group of certain derivatives undergoes rearrangement to the ring nitrogen at specific positions (Makisumi & Kanō, 1963). Additionally, the conversion of thiazolopyrimidines to triazolopyrimidines through nucleophilic addition reactions has been examined, shedding light on the reaction mechanisms and structural outcomes of such transformations (Lashmanova et al., 2019).
Synthesis and Antimicrobial Activity
The synthesis of novel derivatives incorporating the triazolopyrimidine ring, such as 1,2,4-triazolo[1,5-a]pyrimidines, has been a focus of research due to their potential biological activities. One study detailed the synthesis, crystal structure, and antibacterial activity of a pyrimidine derivative, highlighting its efficacy against various microbial strains (Lahmidi et al., 2019). This underscores the relevance of such compounds in developing new antimicrobial agents.
Kinase Inhibition and Anticancer Potential
Research has also been directed toward the development of fused pyrimidine derivatives as potent inhibitors of specific kinases, such as Aurora-A kinase, demonstrating their potential in anticancer therapy (Shaaban et al., 2011). These studies contribute to the understanding of how structurally related triazolopyrimidine compounds can be tailored for therapeutic applications.
Structural Rearrangements and Crystallography
The Dimroth rearrangement, involving triazolothienopyrimidines, provides insights into the structural isomerization processes under different conditions, which is crucial for the synthesis of specific isomeric forms (Hamed et al., 2008). Understanding these rearrangements is essential for the design and synthesis of compounds with desired biological activities.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-4-3-5-14(10-13)11-26-19-17-18(20-12-21-19)24(23-22-17)15-6-8-16(25-2)9-7-15/h3-10,12H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIXZTMCMBMCJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.